

# Head-to-head comparison of clinical outcomes between Dalcetrapib and evacetrapib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dalcetrapib*

Cat. No.: *B1669777*

[Get Quote](#)

## Head-to-Head Clinical Showdown: Dalcetrapib vs. Evacetrapib

### A Comparative Analysis of Two Investigational CETP Inhibitors for Cardiovascular Disease

The landscape of cardiovascular disease treatment has been marked by the pursuit of novel therapeutic strategies beyond statin therapy. Among these, the inhibition of cholesteryl ester transfer protein (CETP) emerged as a promising approach to raise high-density lipoprotein cholesterol (HDL-C) levels, a factor historically associated with reduced cardiovascular risk. This guide provides a detailed head-to-head comparison of the clinical outcomes of two such CETP inhibitors, **dalcetrapib** and evacetrapib, which despite their distinct pharmacological profiles, both ultimately failed to demonstrate a significant reduction in major adverse cardiovascular events in their pivotal phase III clinical trials. This analysis is intended for researchers, scientists, and drug development professionals to objectively review the performance and experimental data of these agents.

## Data Presentation: A Tale of Two Trials

The clinical development of **dalcetrapib** and evacetrapib was anchored by two large-scale, randomized, double-blind, placebo-controlled phase III clinical trials: the dal-OUTCOMES trial for **dalcetrapib** and the ACCELERATE trial for evacetrapib. The following table summarizes the key quantitative data from these studies, offering a direct comparison of their effects on lipid profiles and primary clinical endpoints.

| Feature                                            | Dalcetrapib (dal-OUTCOMES)                                                                                                                                   | Evacetrapib (ACCELERATE)                                                                                                          |
|----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Primary Composite Endpoint                         | Coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or cardiac arrest with resuscitation.[1] | Cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[2][3][4] |
| Primary Endpoint Result (Hazard Ratio vs. Placebo) | 1.04 (95% CI, 0.93 to 1.16; P=0.52)[1]                                                                                                                       | 1.01 (95% CI, 0.91 to 1.11; P=0.91)                                                                                               |
| Change in HDL-C                                    | ~31-40% increase[5]                                                                                                                                          | ~130% increase[6]                                                                                                                 |
| Change in LDL-C                                    | Minimal effect[5]                                                                                                                                            | ~37% decrease[7]                                                                                                                  |
| Patient Population                                 | 15,871 patients with a recent acute coronary syndrome.[1]                                                                                                    | 12,092 patients with high-risk vascular disease.[2][3]                                                                            |
| Treatment Duration (Median)                        | 31 months[5]                                                                                                                                                 | 26 months (trial terminated early for futility)[8]                                                                                |
| Dosage                                             | 600 mg daily[1]                                                                                                                                              | 130 mg daily[3]                                                                                                                   |

## Experimental Protocols: A Closer Look at the Methodologies

A thorough understanding of the clinical outcomes necessitates a detailed examination of the experimental protocols employed in the dal-OUTCOMES and ACCELERATE trials.

### dal-OUTCOMES Trial Protocol (Dalcetrapib)

The dal-OUTCOMES (**dalcetrapib** on Cardiovascular Outcomes) trial was a phase III, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **dalcetrapib** in patients who had recently experienced an acute coronary syndrome (ACS).[1]

- Study Design: Patients were randomized in a 1:1 ratio to receive either 600 mg of **dalcetrapib** or a matching placebo daily, in addition to standard medical care.[1]

- Patient Population: The trial enrolled 15,871 patients who were hospitalized for an ACS (myocardial infarction or unstable angina) within the preceding 1 to 3 months.[9]
- Inclusion Criteria: Key inclusion criteria included age 45 years or older and documented ACS.[1]
- Exclusion Criteria: Patients were excluded if they had a history of severe heart failure, uncontrolled hypertension, or significant renal or hepatic impairment.[1]
- Primary Efficacy Endpoint: The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event, defined as a composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or cardiac arrest with resuscitation.[1]

## ACCELERATE Trial Protocol (Evacetrapib)

The ACCELERATE (Assessment of Clinical Effects of Cholestrylo Ester Transfer Protein Inhibition with Evacetrapib in Patients at a High-Risk for Vascular Outcomes) trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled study designed to determine whether evacetrapib reduces the risk of major adverse cardiovascular events in patients with high-risk vascular disease.[2][3][4]

- Study Design: A total of 12,092 patients were randomly assigned in a 1:1 ratio to receive either 130 mg of evacetrapib or a matching placebo daily, on top of standard medical therapy.[3]
- Patient Population: The study enrolled patients with at least one of the following high-risk conditions: a recent acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular arterial disease, or diabetes mellitus with coronary artery disease.[3][6]
- Inclusion Criteria: Eligible patients were required to have a history of one of the aforementioned high-risk vascular conditions.[2]
- Exclusion Criteria: Notable exclusion criteria included severe heart failure, recent stroke, or significant kidney or liver disease.[2]

- Primary Efficacy Endpoint: The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event, defined as a composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[2][3][4]

## Mandatory Visualization: Pathways and Processes

To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using the DOT language.



[Click to download full resolution via product page](#)

Mechanism of CETP Inhibition

[Click to download full resolution via product page](#)

### Phase III Cardiovascular Outcome Trial Workflow

## Conclusion

The clinical journeys of **dalcetrapib** and evacetrapib represent a significant chapter in the investigation of CETP inhibition as a therapeutic strategy for cardiovascular disease. Despite their differing impacts on HDL-C and LDL-C levels, with evacetrapib demonstrating a much more potent effect on both, neither agent successfully translated these lipid modifications into a reduction of major adverse cardiovascular events. The dal-OUTCOMES and ACCELERATE trials, while ultimately yielding neutral results, have provided invaluable data for the scientific community.<sup>[1][7]</sup> These findings underscore the complex relationship between HDL-C metabolism and cardiovascular outcomes and have prompted a re-evaluation of HDL-C as a primary therapeutic target. For drug development professionals, the stories of **dalcetrapib** and evacetrapib serve as a crucial case study in the challenges of translating promising surrogate endpoint modulation into tangible clinical benefit.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 2. Assessment of Clinical Effects of Cholestryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]
- 3. Assessment of the clinical effects of cholestryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting to <https://onderzoekmetmensen.nl/en/trial/39898> [onderzoekmetmensen.nl]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. Association of Lipoprotein(a) With Risk of Recurrent Ischemic Events Following Acute Coronary Syndrome: Analysis of the dal-Outcomes Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of clinical outcomes between Dalcetrapib and evacetrapib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669777#head-to-head-comparison-of-clinical-outcomes-between-dalcetrapib-and-evacetrapib]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)